chemical structure and molecular weight of 3-methylphthalate
chemical structure and molecular weight of 3-methylphthalate
An In-Depth Technical Guide on 3-Methylphthalate: Structural Profiling, Mechanistic Applications, and Analytical Workflows
Executive Summary
In the landscape of modern drug development and materials science, 3-methylphthalate —and its parent dicarboxylic acid, 3-methylphthalic acid —serve as critical structural scaffolds. Characterized by a benzene ring substituted with two adjacent carboxylate groups and a methyl group at the ortho-position relative to the dicarboxylate moiety, this compound presents unique steric and electronic properties. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, delving into the causality of its behavior in biological systems (such as Aspartate Semialdehyde Dehydrogenase inhibition) and providing self-validating protocols for its synthesis and analytical quantification.
Chemical Structure and Physicochemical Profiling
The term "3-methylphthalate" is context-dependent. In environmental and biological matrices, it often refers to the conjugate base or the free acid (3-methylphthalic acid ). In synthetic chemistry and industrial applications, it typically denotes the esterified derivatives, most notably dimethyl 3-methylphthalate [1][2].
The presence of the methyl group at the C3 position introduces significant steric hindrance, which heavily influences the dihedral angle of the adjacent carboxyl group at C2. This steric crowding is a pivotal factor when designing bioisosteres for enzyme active sites.
Table 1: Comparative Physicochemical Data
| Property | 3-Methylphthalic Acid | Dimethyl 3-Methylphthalate |
| Molecular Formula | C9H8O4 | C11H12O4 |
| Molecular Weight | 180.16 g/mol | 208.21 g/mol |
| CAS Registry Number | 37102-74-2 | 21483-46-5 |
| SMILES String | CC1=CC=CC(C(=O)O)=C1C(=O)O | Cc1cccc(c1C(=O)OC)C(=O)OC |
| Stereochemistry | Achiral | Achiral |
| Primary State | Solid (Off-White) | Liquid / Low-melting solid |
Mechanistic Role in Drug Development: ASADH Inhibition
One of the most promising applications of the 3-methylphthalate scaffold is in the development of novel antibacterial agents. Specifically, it is utilized to synthesize inhibitors targeting Aspartate Semialdehyde Dehydrogenase (ASADH) [3].
The Causality of the Scaffold: ASADH is a critical enzyme in the aspartate pathway of bacteria, responsible for synthesizing precursors required for cell wall integrity and the production of acyl homoserine lactones (AHLs). AHLs are primary signaling molecules in bacterial quorum sensing —the process by which bacteria coordinate biofilm formation and virulence factor expression[3].
By utilizing 3-methylphthalate as a structural mimic of the natural aspartate substrate, researchers can competitively inhibit ASADH. The methyl group at the 3-position provides optimized hydrophobic contacts within the enzyme's active site pocket, increasing binding affinity compared to unsubstituted phthalates. Inhibiting this pathway effectively neutralizes the bacteria's ability to form protective biofilms, rendering them susceptible to host phagocytes and standard antibiotics[3].
Fig 1: Mechanism of ASADH inhibition by 3-methylphthalate derivatives disrupting bacterial quorum sensing.
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and physical parameter is grounded in chemical causality.
Protocol 1: Microwave-Assisted Synthesis of Dimethyl 3-Methylphthalate
This protocol details the esterification of 3-methylphthalic acid to its dimethyl ester, a necessary precursor for downstream coupling in drug discovery[3].
Step-by-Step Methodology:
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Reaction Setup: Dissolve 5.0 g (24 mmol) of 3-methylphthalic acid in 12 mL of anhydrous methanol.
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Catalysis: Slowly add 5 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Causality: H₂SO₄ acts as both a proton donor to activate the carbonyl carbon for nucleophilic attack by methanol, and as a dehydrating agent to drive the Fischer esterification equilibrium forward.
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Microwave Irradiation: Subject the mixture to microwave irradiation at 80°C for 8 hours. Causality: Microwave heating ensures uniform, rapid energy transfer, overcoming the high activation energy barrier caused by the steric hindrance of the C3-methyl group.
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Neutralization (Critical Step): Cool the mixture to room temperature and carefully add saturated NaHCO₃ solution until the pH reaches 7.5–8.0. Causality: Neutralizing the strong acid immediately arrests the reaction. If the acid is not fully quenched, the addition of water during the subsequent extraction phase would trigger the reverse reaction (hydrolysis), drastically reducing the yield.
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Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM). Concentrate the organic layer in vacuo. Purify via column chromatography using a 0–10% ethyl acetate:hexanes gradient.
Fig 2: Microwave-assisted esterification workflow for dimethyl 3-methylphthalate synthesis.
Protocol 2: GC-MS Analytical Profiling in Environmental Matrices
3-Methylphthalic acid has been identified as a potent allelochemical (autotoxin) in the root exudates of crops like Panax notoginseng, where it inhibits lateral root growth and causes replant failure[4]. Detecting it in complex soil matrices requires high-resolution Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step Methodology:
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Sample Preparation: Extract rhizosphere soil or activated carbon (AC) root exudate samples using appropriate organic solvents. Concentrate the extract to 1 µL for injection[4].
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Chromatographic Separation: Inject the sample into a GC-MS system equipped with an HP-5MS 5% Phenyl Methyl Silox column (30 m × 0.25 mm × 0.25 µm) operating in splitless mode[4].
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Temperature Gradient Programming:
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Hold at 60°C for 1 minute.
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Ramp from 60°C to 180°C at a rate of 10°C/min.
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Ramp from 180°C to 280°C at 20°C/min.
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Causality: The shallow initial ramp (10°C/min) is strictly required to resolve 3-methylphthalic acid from its positional isomer, 4-methylphthalic acid. Because both isomers share identical molecular weights and highly similar boiling points, an isothermal run would result in co-elution. The gradient ensures baseline separation based on minute differences in their partitioning coefficients with the stationary phase[4].
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Mass Spectrometry: Obtain mass spectra at an electron impact (EI) of 70 eV. Validate the presence of the compound by comparing the fragmentation pattern against standard libraries (identifying the characteristic m/z peaks associated with the loss of water and CO₂ from the dicarboxylic acid moiety).
Green Chemistry and Future Perspectives
Beyond pharmaceuticals and agriculture, 3-methylphthalate derivatives are gaining traction in green chemistry. Recent advancements have demonstrated the synthesis of renewable phthalic anhydride derivatives via a Diels-Alder cycloaddition between biomass-derived furan and maleic anhydride, followed by dehydration, yielding 3-methylphthalic acid derivatives under solvent-free conditions[5]. This highlights the compound's versatility as a bridge between sustainable chemical engineering and advanced functional materials.
References
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DIMETHYL 3-METHYLPHTHALATE - gsrs Source: NIH GSRS URL:[Link]
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Elaboration of a Fragment Library Hit Produces Potent and Selective Aspartate semialdehyde Dehydrogenase Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]
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Autotoxicity in Panax notoginseng of root exudates and their allelochemicals Source: Frontiers in Plant Science URL:[Link]
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Green Chemistry - Semantic Scholar Source: Semantic Scholar / Green Chemistry URL:[Link]
